Dimethyl 6-(hydroxymethyl)pyridine-2,4-dicarboxylate
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Overview
Description
Dimethyl 6-(hydroxymethyl)pyridine-2,4-dicarboxylate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of two ester groups and a hydroxymethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 6-(hydroxymethyl)pyridine-2,4-dicarboxylate typically involves the esterification of pyridine-2,4-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The hydroxymethyl group can be introduced through a subsequent reaction involving formaldehyde and a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 6-(hydroxymethyl)pyridine-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Formaldehyde and a base for introducing the hydroxymethyl group.
Major Products Formed
Oxidation: Pyridine-2,4,6-tricarboxylic acid.
Reduction: Dimethyl 6-(hydroxymethyl)pyridine-2,4-dicarbinol.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Dimethyl 6-(hydroxymethyl)pyridine-2,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Dimethyl 6-(hydroxymethyl)pyridine-2,4-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the ester groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2,6-pyridinedicarboxylate: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
Dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate: Similar structure but different positioning of functional groups, leading to different reactivity and applications.
Dimethyl 2,4,6-pyridinetricarboxylate: Contains an additional carboxyl group, which can affect its chemical properties and applications.
Uniqueness
Dimethyl 6-(hydroxymethyl)pyridine-2,4-dicarboxylate is unique due to the presence of both ester and hydroxymethyl groups, which provide a combination of reactivity and versatility not found in similar compounds. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
90275-72-2 |
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Molecular Formula |
C10H11NO5 |
Molecular Weight |
225.20 g/mol |
IUPAC Name |
dimethyl 6-(hydroxymethyl)pyridine-2,4-dicarboxylate |
InChI |
InChI=1S/C10H11NO5/c1-15-9(13)6-3-7(5-12)11-8(4-6)10(14)16-2/h3-4,12H,5H2,1-2H3 |
InChI Key |
LUZIMRVVDJNWGM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC(=C1)C(=O)OC)CO |
Origin of Product |
United States |
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